molecular formula C29H23ClN4O2 B2495030 (E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide CAS No. 956713-92-1

(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide

Cat. No. B2495030
M. Wt: 494.98
InChI Key: LFALJLFNEZSGGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are no specific synthesis routes available for this compound. However, there are synthesis routes for similar compounds such as Methyl 4-acetyl-3-chlorobenzoate1.



Molecular Structure Analysis

Again, no specific information on the molecular structure of this compound was found. There is a related compound, 3-(4-Chlorophenyl)-2-methylacrylic acid, which forms dimers as a result of inter-molecular O - H⋯O bonding2.



Chemical Reactions Analysis

No specific chemical reactions involving this compound were found.


Mechanism of Action, Physical and Chemical Properties Analysis
Unfortunately, no information was found regarding the mechanism of action, physical and chemical properties of this compound.


Safety And Hazards

There are no specific safety and hazard data available for this compound. However, safety data sheets are generally available for similar compounds3.


Future Directions

No information was found regarding the future directions of research or applications for this compound.


properties

IUPAC Name

(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23ClN4O2/c1-2-16-32-29(35)23(18-31)17-24-19-34(26-6-4-3-5-7-26)33-28(24)22-10-14-27(15-11-22)36-20-21-8-12-25(30)13-9-21/h2-15,17,19H,1,16,20H2,(H,32,35)/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFALJLFNEZSGGX-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CN(N=C1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide

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